N,N-Diethyl-1-naphthylamine
Overview
Description
N,N-Diethyl-1-naphthylamine: is an organic compound with the molecular formula C14H17N . It is an aromatic amine derived from naphthalene, where the hydrogen atoms on the amino group are replaced by ethyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
N,N-Diethyl-1-naphthylamine is an aromatic amine that is formally derived from 1-naphthylamine It is known to interact with various anilines and naphthylamine derivatives .
Mode of Action
The mode of action of this compound varies depending on its application. In the rubber and plastic industries, this compound acts as a free radical scavenger, inhibiting the oxidation process and preventing the formation of harmful byproducts that can lead to material degradation .
Biochemical Pathways
This compound is involved in the degradation pathway in Pseudomonas sp. strain JS3066 . A cluster of 5 genes encoding a dioxygenase system is responsible for the initial steps in its degradation through glutamylation of this compound . The γ-glutamylated this compound is subsequently oxidized to 1,2-dihydroxynaphthalene, which is further degraded by the well-established pathway of naphthalene degradation via catechol .
Result of Action
The result of this compound’s action is the prevention of harmful oxidation processes in the rubber and plastic industries . In the context of biodegradation, the compound is transformed into less complex molecules, contributing to the detoxification of the environment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of this compound by Pseudomonas sp. strain JS3066 is likely to be influenced by factors such as temperature, pH, and the presence of other substances . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 1-nitronaphthalene: One common method involves the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine.
Direct Alkylation: Another method involves the direct alkylation of 1-naphthylamine with diethyl sulfate or diethyl iodide under basic conditions.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethyl-1-naphthylamine can undergo oxidation reactions to form naphthoquinone derivatives.
Reduction: It can be reduced to form various hydrogenated derivatives.
Substitution: This compound can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrogenated naphthylamine derivatives.
Substitution: Nitro and sulfonic acid derivatives of this compound.
Scientific Research Applications
Chemistry:
Nitrate Reduction Studies: N,N-Diethyl-1-naphthylamine is used in nitrate reduction studies to form red azo dyes by reacting with nitrite-sulfanilic acid complexes.
Biology:
Enzyme Studies: It is used to study the activity of various enzymes involved in the reduction of nitrates and nitrites.
Medicine:
Diagnostic Assays: This compound is used in diagnostic assays to detect and quantify nitrites in biological samples.
Industry:
Comparison with Similar Compounds
N,N-Dimethyl-1-naphthylamine: Similar in structure but with methyl groups instead of ethyl groups.
1-Naphthylamine: The parent compound without any alkyl groups.
Uniqueness: N,N-Diethyl-1-naphthylamine is unique due to its specific reactivity with nitrite ions, making it particularly useful in diagnostic assays and nitrate reduction studies. Its ethyl groups provide different steric and electronic properties compared to its dimethyl and parent analogs .
Properties
IUPAC Name |
N,N-diethylnaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-3-15(4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEMRIJDZGESRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058915 | |
Record name | 1-Naphthalenamine, N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-95-7 | |
Record name | N,N-Diethyl-1-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-alpha-naphthylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-1-naphthylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6340 | |
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Record name | 1-Naphthalenamine, N,N-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenamine, N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-1-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N-DIETHYL-.ALPHA.-NAPHTHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI5L987JR2 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N-Diethyl-1-naphthylamine (DENA) interact with benzophenone (BP) upon light exposure, and what are the downstream effects observed in the study?
A1: Upon excitation with a 355-nm laser pulse, triplet benzophenone (3BP) is formed, which then interacts with DENA in a multi-step process []. First, efficient triplet energy transfer occurs from 3BP to DENA, generating triplet DENA (3DENA) []. This 3DENA subsequently forms a weakly charge-transfer triplet exciplex, denoted as 3(DENA···BP), with ground-state BP []. The presence of hydrogen-bonding solvents like water or methanol further facilitates intra-exciplex electron transfer within 3(DENA···BP), leading to the formation of BP anion (BP•-) and DENA cation (DANA•+) radicals [].
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